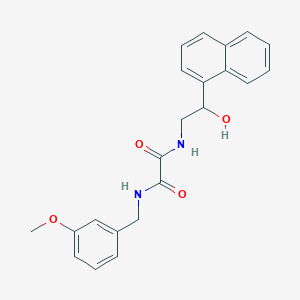

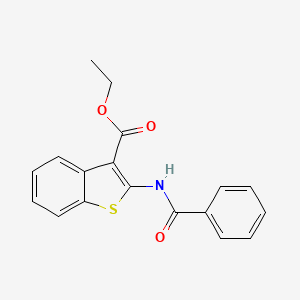

![molecular formula C9H14O4S B2584690 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid CAS No. 2490406-03-4](/img/structure/B2584690.png)

1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

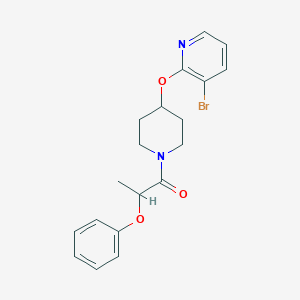

“1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid” is a chemical compound with the CAS Number: 2490406-03-4 . It has a molecular weight of 218.27 . The IUPAC name for this compound is 1-thiaspiro[3.5]nonane-2-carboxylic acid 1,1-dioxide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O4S/c10-8(11)7-6-9(14(7,12)13)4-2-1-3-5-9/h7H,1-6H2,(H,10,11) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is stored at room temperature .Scientific Research Applications

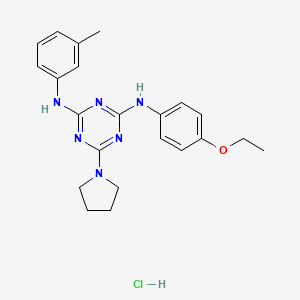

Spirocyclic Compound Equilibrium Studies

Spirocyclic compounds, similar in structure to 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid, have been studied for their equilibrium behaviors in solution. Research by Tapia-Benavides et al. (2010) on spiroarsoranes demonstrated the presence of polytopal equilibrium, offering insights into the stereochemical dynamics of spirocyclic compounds. These findings are significant for understanding the properties and reactivities of spirocyclic derivatives in various chemical environments (Tapia-Benavides et al., 2010).

Synthesis and Biological Activity

The synthesis of novel spirocyclic derivatives, including those with structural similarities to this compound, has been a focal point of research due to their potential biological activities. For instance, studies on adamantane derivatives have uncovered their cytotoxic effects on various cancer cell lines, suggesting the potential of spirocyclic compounds in anticancer therapies (Turk-Erbul et al., 2021).

Material Science Applications

In the realm of materials science, derivatives of spirocyclic compounds have been utilized in the synthesis of thermosets and copolyesters, showcasing their application in creating sustainable and degradable materials. Research by Ma et al. (2016) highlighted the use of a carboxylic acid functional trimer for cross-linking epoxidized sucrose soyate, leading to the production of bio-based thermosets with desirable mechanical properties (Ma et al., 2016).

Catalysis and Organic Synthesis

The catalytic roles of spirocyclic compounds in facilitating organic reactions have also been explored. Studies have demonstrated their utility in hydrogenation reactions and in serving as synthons for complex molecular structures, underscoring their versatility in organic synthesis (Scott et al., 2014).

properties

IUPAC Name |

1,1-dioxo-1λ6-thiaspiro[3.5]nonane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4S/c10-8(11)7-6-9(14(7,12)13)4-2-1-3-5-9/h7H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDOAMZHCIDSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(S2(=O)=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2584609.png)

![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2584622.png)

![(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone](/img/structure/B2584627.png)

![3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid](/img/structure/B2584629.png)